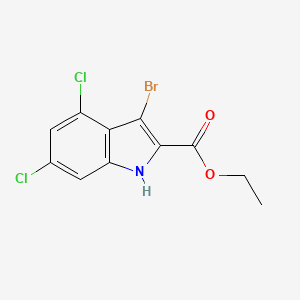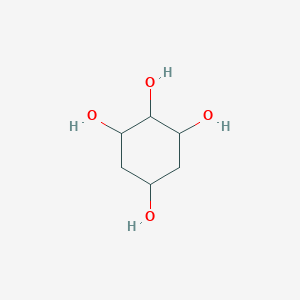
N-Ethyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine is a triazine derivative. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its trichloromethyl group, which can impart unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form different products.
Reduction: Reduction reactions can modify the triazine ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a triazine derivative with a different functional group, while substitution reactions could introduce new substituents onto the triazine ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of advanced materials or as a catalyst in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Ethyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine might include other triazine derivatives with different substituents, such as:
- N-Methyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine
- N-Ethyl-4-ethoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other triazine derivatives.
Propiedades
| 156242-72-7 | |
Fórmula molecular |
C7H9Cl3N4O |
Peso molecular |
271.5 g/mol |
Nombre IUPAC |
N-ethyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H9Cl3N4O/c1-3-11-5-12-4(7(8,9)10)13-6(14-5)15-2/h3H2,1-2H3,(H,11,12,13,14) |
Clave InChI |
AJNMZOFIKNDCEA-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)C(Cl)(Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)

![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)


![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)
